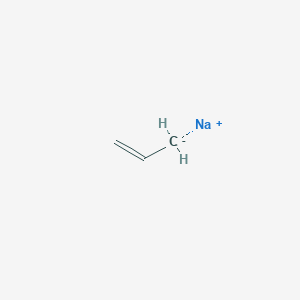![molecular formula C11H11N3OS B14748701 1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene CAS No. 4999-66-0](/img/structure/B14748701.png)
1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyanocarbonothioyl group, a methylcarbamoyl group, and a methylbenzene ring
Métodos De Preparación
The synthesis of 1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene involves several steps. One common method includes the reaction of a substituted nitrobenzene compound with a reducing agent such as zinc in the presence of ammonium chloride in an alcoholic medium . This reduction process yields the corresponding amine, which can then be further reacted with carbonylimidazolide in water to form the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene exerts its effects involves interactions with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways, depending on the context. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene can be compared to other similar compounds, such as 1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-4-methylbenzene . While both compounds share a similar core structure, the position of the methyl group on the benzene ring can lead to differences in their chemical reactivity and applications. The unique combination of functional groups in this compound sets it apart from other related compounds, making it a subject of interest in various research fields.
Propiedades
Número CAS |
4999-66-0 |
|---|---|
Fórmula molecular |
C11H11N3OS |
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
1-(cyanocarbothioyl)-3-methyl-1-(3-methylphenyl)urea |
InChI |
InChI=1S/C11H11N3OS/c1-8-4-3-5-9(6-8)14(10(16)7-12)11(15)13-2/h3-6H,1-2H3,(H,13,15) |
Clave InChI |
FCKPKDHROVVAHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N(C(=S)C#N)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B14748620.png)

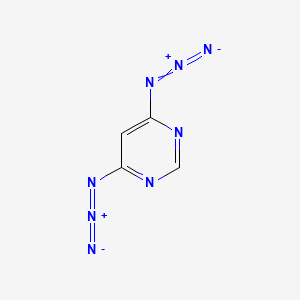
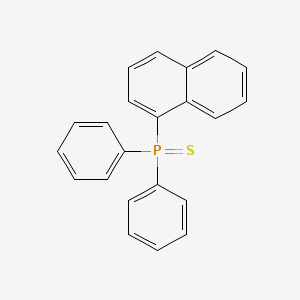
![(2s)-Tert-Butoxy[4-(8-Fluoro-5-Methyl-3,4-Dihydro-2h-Chromen-6-Yl)-2-Methyl-1-Oxo-1,2-Dihydroisoquinolin-3-Yl]ethanoic Acid](/img/structure/B14748635.png)
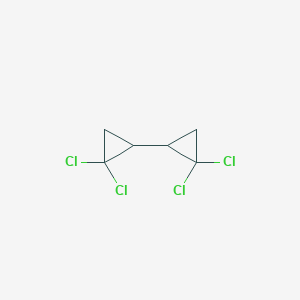
![1H-Dibenzo[e,g]isoindole-1,3(2H)-dione](/img/structure/B14748638.png)
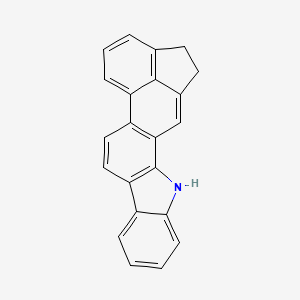
![3H-Pyrimido[5,4-C][1,2,5]oxadiazine](/img/structure/B14748662.png)



![[(1S,8S,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate](/img/structure/B14748683.png)
